GSC-Selective Cytotoxicity: CD133+ Depletion vs. CD133- Population
LLP3 selectively depletes the CD133+ glioma stem cell (GSC) population, a subpopulation associated with therapy resistance and tumor recurrence. In GBM528 patient-derived cultures treated with 25 µM LLP3 for 7 days, the CD133+ population decreased by 89%, whereas the CD133- non-stem population decreased by only 33% . In contrast, temozolomide (TMZ) treatment enriches the GSC population by preferentially eradicating non-GSC cells .
| Evidence Dimension | Differential depletion of CD133+ vs. CD133- cell populations after 7-day treatment |
|---|---|
| Target Compound Data | 89% reduction in CD133+ GSC population; 33% reduction in CD133- population |
| Comparator Or Baseline | Temozolomide (TMZ): enriches GSC population (depletes non-GSC preferentially) |
| Quantified Difference | LLP3 achieves 56 percentage-point greater reduction in CD133+ vs. CD133- populations; TMZ produces opposite enrichment effect |
| Conditions | GBM528 patient-derived GBM cultures, 25 µM LLP3 for 7 days |
Why This Matters
This differential selectivity addresses the critical limitation of standard-of-care TMZ, which enriches therapy-resistant GSCs; procurement of LLP3 enables research specifically targeting the stem cell compartment driving recurrence.
